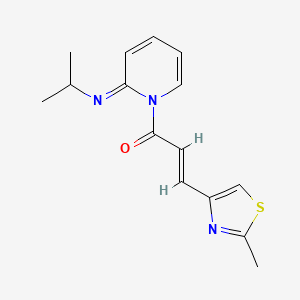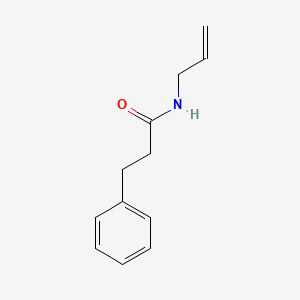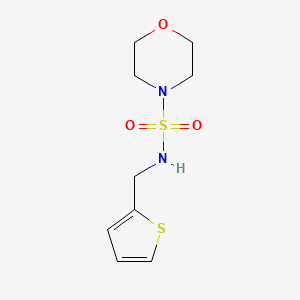![molecular formula C11H12FNO B7546575 N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, also known as FCPC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. In cancer research, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurological disorders, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Furthermore, this compound has been shown to reduce pain by inhibiting the release of substance P and calcitonin gene-related peptide (CGRP).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its potential therapeutic applications in a variety of diseases. Furthermore, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide research, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapy. Furthermore, the development of new delivery methods for this compound, such as nanoparticles or liposomes, could improve its solubility and bioavailability. Finally, the exploration of the potential side effects of this compound and its long-term safety profile is necessary for its clinical translation.
Méthodes De Synthèse
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Other methods involve the use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The purity of the final product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurological disorders, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function. Furthermore, this compound has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPQPLIVAHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)

![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)


